molecular formula C17H18OS B8459165 p-(3-Phenylpropylthio)acetophenone

p-(3-Phenylpropylthio)acetophenone

Cat. No. B8459165
M. Wt: 270.4 g/mol
InChI Key: ABWFTEPZBSYBFG-UHFFFAOYSA-N
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Patent
US04038412

Procedure details

A mixture of 174.6 grams (1.15 mole) of 3-phenylpropyl thiol, 158.8 grams (1.15 mole) of p-fluoroacetophenone and 158.8 grams (1.15 mole) of potassium carbonate in 500 ml. of dry dimethylformamide is stirred at its reflux temperature for approximately 24 hours. The reaction mixture is cooled, water added and extracted with methylene chloride. The extract is washed with water, a solution of 2 N sodium hydroxide, dried over anhydrous sodium sulfate and evaporated in vacuo. The residue is recrystallized from isopropyl alcohol to yield the desired p-(3-phenylpropylthio)acetophenone having a m.p. of 76°-8° C.
Quantity
174.6 g
Type
reactant
Reaction Step One
Quantity
158.8 g
Type
reactant
Reaction Step One
Quantity
158.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][SH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.F[C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:20])[CH3:19])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[C:1]1([CH2:7][CH2:8][CH2:9][S:10][C:12]2[CH:17]=[CH:16][C:15]([C:18](=[O:20])[CH3:19])=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
174.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCS
Name
Quantity
158.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Name
Quantity
158.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for approximately 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a solution of 2 N sodium hydroxide, dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCSC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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